molecular formula C12H19NO2 B12414783 Fepradinol-d6

Fepradinol-d6

Cat. No.: B12414783
M. Wt: 215.32 g/mol
InChI Key: PVOOBRUZWPQOER-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fepradinol-d6 is synthesized by introducing deuterium atoms into the Fepradinol molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperatures and pressures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced technologies to handle the specific requirements of deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Fepradinol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted compounds.

Mechanism of Action

Fepradinol-d6 functions primarily as a beta-adrenergic receptor antagonist. Beta-adrenergic receptors are part of the sympathetic nervous system and play a critical role in regulating cardiovascular functions. By blocking these receptors, this compound exerts its anti-inflammatory effects and modulates various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fepradinol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

215.32 g/mol

IUPAC Name

3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3

InChI Key

PVOOBRUZWPQOER-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC=CC=C1)O

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

Origin of Product

United States

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